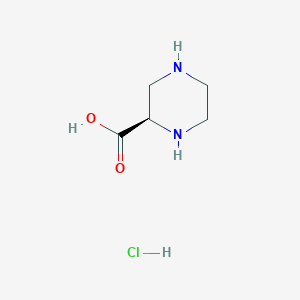![molecular formula C14H15NO3 B6337294 5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid CAS No. 1159980-78-5](/img/structure/B6337294.png)
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid is a chemical compound with the molecular formula C14H15NO3 It is known for its unique structure, which includes an oxazole ring and a carboxylic acid group
Mécanisme D'action
Target of Action
The compound “5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid” is also known as Ibuprofen . It primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
Ibuprofen acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in decreased production of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Ibuprofen is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . This leads to a decrease in these eicosanoids, which are responsible for inflammation, pain, and fever .
Pharmacokinetics
Ibuprofen has a bioavailability of 49–73% . It is extensively bound to plasma proteins (99%) and is metabolized in the liver . The half-life of Ibuprofen is approximately 1.8–2 hours . It is excreted in the urine .
Result of Action
The inhibition of prostaglandin synthesis by Ibuprofen leads to reduced inflammation, pain, and fever . Additionally, it has been found to inhibit cell proliferation, angiogenesis, and induce cell apoptosis .
Action Environment
The action of Ibuprofen can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow down its absorption, thereby delaying its onset of action . Additionally, factors such as age, liver function, and kidney function can influence the metabolism and excretion of Ibuprofen .
Analyse Biochimique
Biochemical Properties
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, similar to ibuprofen, which inhibits the formation of prostaglandins responsible for inflammation and pain . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cells by affecting the signaling pathways involved in cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby affecting cellular processes. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this dosage can result in harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within cells . For example, its interaction with COX enzymes can lead to a decrease in the production of prostaglandins, thereby altering the metabolic pathways involved in inflammation and pain.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments . The compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(2-Methylpropyl)benzaldehyde with hydroxylamine hydrochloride can form the corresponding oxime, which can then undergo cyclization to form the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Carboxylate salts and other oxidized derivatives.
Reduction: Amines and reduced oxazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(2-Hydroxy-2-methylpropyl)-phenyl]propanoic Acid: Known for its use in pharmaceutical research.
4-Methoxyphenylboronic Acid: Utilized in various organic synthesis reactions.
Uniqueness
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid is unique due to its specific structure, which combines an oxazole ring with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications.
Propriétés
IUPAC Name |
5-[4-(2-methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)7-10-3-5-11(6-4-10)13-8-12(14(16)17)15-18-13/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBFWPGCYUJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


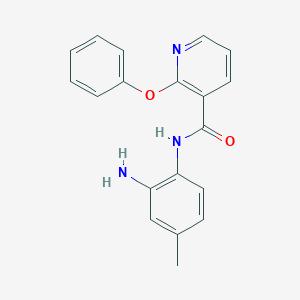
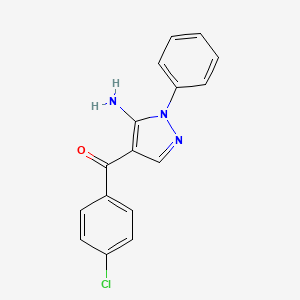
![1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane](/img/structure/B6337264.png)
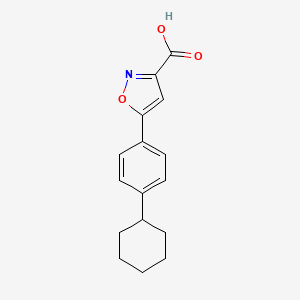

![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)
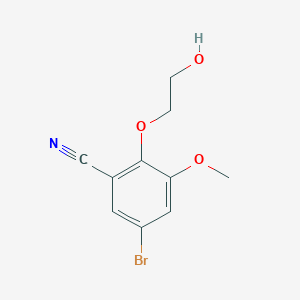
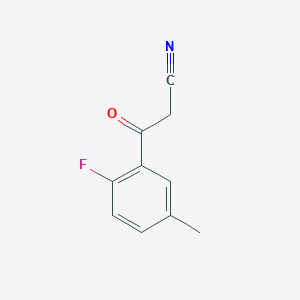
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)
